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Introduction

N-nitrosamines are a class of chemical compounds that have raised significant safety concerns
due to their potential as potent mutagenic and carcinogenic agents.[1][2][3] These compounds
are classified as a "cohort of concern” under the ICH M7(R2) guideline.[1] The discovery of N-
nitrosamine impurities in various drug products has led to regulatory action and drug recalls.[1]
[4] A specific sub-category of these impurities is the Nitrosamine Drug Substance-Related
Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient
(API).[4][5] N-Nitroso fluoxetine is an NDSRI of fluoxetine, a widely prescribed
antidepressant.[6][7][8] Understanding the genotoxic potential of N-Nitroso fluoxetine is
crucial for the safety assessment of fluoxetine-containing drug products. This technical guide
provides a comprehensive overview of the in vitro genotoxicity studies conducted on N-Nitroso
fluoxetine, detailing the experimental protocols, summarizing the key findings, and illustrating
the metabolic pathways involved.

Summary of Genotoxic Findings

N-Nitroso fluoxetine has been demonstrated to be genotoxic in a variety of in vitro assays. A
summary of the findings is presented below.
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Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are described below.

Enhanced Ames Test (Bacterial Reverse Mutation Assay)

The Enhanced Ames Test is a modified version of the standard Ames test, optimized for the

detection of mutagenic nitrosamines.[12]

o Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and
Escherichia coli strain WP2 uvrA (pKM101) are typically used.[12] For nitrosamines, strains
TA1535 and WP2 uvrA (pKM101) have been found to be particularly sensitive.[13]

» Metabolic Activation: A higher concentration of post-mitochondrial fraction (S9) from hamster

liver (30%) is recommended, as it has been shown to be more effective at metabolically
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activating N-nitrosamines compared to the standard rat liver S9.[2][12]

Assay Procedure: The pre-incubation method is employed, with a recommended pre-
incubation time of 30 minutes.[12][13] N-Nitroso fluoxetine is incubated with the tester
strain and the S9 mix before being plated on minimal glucose agar plates. The plates are
then incubated for 48-72 hours, and the number of revertant colonies is counted. A positive
result is indicated by a significant, dose-dependent increase in the number of revertant
colonies compared to the negative control.

Mammalian Cell Micronucleus Assay

This assay is used to detect chromosomal damage. N-Nitroso fluoxetine has been tested
using human lymphoblastoid TK6 cells.[4][5]

Cell Line: Human TK6 cells are commonly used for this assay.

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic
activation system (hamster liver S9).[4][5][9][10]

Treatment: Cells are exposed to various concentrations of N-Nitroso fluoxetine. For
treatments with S9, a short exposure time of 3-4 hours is used, followed by a recovery
period. For treatments without S9, a continuous 24-hour exposure is employed.[4]

Micronucleus Scoring: After treatment, cells are harvested and stained. The frequency of
micronuclei (small nuclei that form around chromosome fragments or whole chromosomes
that were not incorporated into the main nucleus during cell division) is scored. A significant
increase in the percentage of cells with micronuclei indicates a positive genotoxic response.
[4] N-Nitroso fluoxetine induced concentration-dependent increases in micronuclei in TK6
cells.[4][5]

Mammalian Cell Gene Mutation Assays (TK and HPRT)

These assays detect gene mutations in mammalian cells.

e Cell Line: Human TK6 cells are used, which are heterozygous at the thymidine kinase (TK)
locus and hemizygous for the hypoxanthine-guanine phosphoribosyltransferase (HPRT)
gene.[4][5]
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o Metabolic Activation: The assay is performed in the presence of hamster liver S9.[4][5]

e Principle: The assay measures forward mutations at the TK and HPRT gene loci. Mutations
in these genes lead to the loss of enzyme function, which can be selected for by growing the
cells in the presence of a selective agent (trifluorothymidine for TK and 6-thioguanine for
HPRT).

o Procedure: Cells are treated with N-Nitroso fluoxetine in the presence of S9, followed by a
mutation expression period. The cells are then plated in the presence of the selective agent
to determine the mutant frequency. A significant increase in the mutant frequency compared
to the control indicates a positive mutagenic response. N-Nitroso fluoxetine was found to
be mutagenic in both the TK and HPRT gene mutation assays.[4][5]

Comet Assay and Micronucleus Assay in HepaRG Cells

The human hepatoma HepaRG cell line is metabolically competent, expressing a wide range of
phase | and phase Il enzymes, making it a valuable human-based model for genotoxicity
testing of compounds that require metabolic activation.[1][3]

o Cell Models: Both 2D monolayer cultures and 3D spheroid cultures of HepaRG cells have
been used. 3D spheroids are generally more sensitive as they exhibit higher levels of CYP
activity.[1][3]

o Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks.

o Procedure: Following a 24-hour treatment with N-Nitroso fluoxetine, HepaRG cells are
embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.
Damaged DNA migrates further from the nucleus, forming a "comet tail". The extent of
DNA damage is quantified by measuring the percentage of DNA in the tail.[1]

o Findings: N-Nitroso fluoxetine significantly induced DNA damage in both 2D and 3D
HepaRG models.[1]

e Micronucleus Assay:

o Procedure: Similar to the assay in TK6 cells, HepaRG cells are treated for 24 hours, and
the frequency of micronucleus formation is assessed, often using flow cytometry for high-
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throughput analysis.[1]

o Findings: N-Nitroso fluoxetine increased the frequency of micronuclei in both 2D and 3D

HepaRG cultures.[1]

Metabolic Activation and Signaling Pathways

The genotoxicity of many N-nitrosamines, including N-Nitroso fluoxetine, is dependent on
their metabolic activation by cytochrome P450 (CYP) enzymes.[1][4] The primary activation
pathway involves a-hydroxylation, which leads to the formation of unstable intermediates that

can generate DNA-reactive species.[1]

Studies using TK6 cells expressing single human CYP enzymes have identified that CYP2C19
and CYP2B6 are key enzymes in the metabolic activation of N-Nitroso fluoxetine, leading to
its genotoxic effects.[9][10] CYP2A6 and CYP3A4 have also been implicated in the activation of
other NDSRIs.[4][5]

CYP Enzymes

Metabolic Activation
g I Spontaneous
. . a-hydroxylation Unstable a-hydroxy decomposition . " . DNA Adducts &
N-Nitroso fluoxetine - A DNA-reactive electrophilic species Genotoxicity

CYP2B6
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Caption: Metabolic activation of N-Nitroso fluoxetine by CYP enzymes.

The experimental workflow for assessing the in vitro genotoxicity of N-Nitroso fluoxetine
typically follows a tiered approach, starting with bacterial assays and progressing to

mammalian cell assays.
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Caption: In vitro genotoxicity testing workflow for N-Nitroso fluoxetine.

Conclusion

The available in vitro data consistently demonstrate that N-Nitroso fluoxetine is a genotoxic
and mutagenic compound. It induces point mutations in bacteria and both gene mutations and
chromosomal damage in human cell lines. The genotoxicity of N-Nitroso fluoxetine is
dependent on metabolic activation, with CYP2C19 and CYP2B6 identified as key activating
enzymes. These findings underscore the importance of controlling N-Nitroso fluoxetine
impurities in pharmaceutical products to mitigate potential risks to human health. The use of
metabolically competent cell systems, such as HepaRG cells, and optimized protocols like the
Enhanced Ames Test, are crucial for the accurate assessment of the genotoxic hazard posed
by NDSRIs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6179763?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6179763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

